3-{5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
3-{5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-{5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes or proteins involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to possess anti-inflammatory properties. In vivo studies have shown that it can reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its broad spectrum of biological activities. This makes it a versatile compound that can be used in various assays. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 3-{5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine. These include:
1. Exploring its potential as a drug candidate for the treatment of various diseases.
2. Investigating its potential as a herbicide and fungicide.
3. Studying its ability to form metal complexes and its potential applications in material science.
4. Investigating its mechanism of action and identifying its molecular targets.
5. Developing new synthesis methods to improve its yield and purity.
Conclusion:
This compound is a versatile compound that has potential applications in various fields. Its broad spectrum of biological activities makes it an attractive compound for further research. While its exact mechanism of action is not fully understood, studies have shown that it possesses significant biochemical and physiological effects. Further research is needed to fully explore its potential applications and to identify its molecular targets.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated for its antimicrobial, antitumor, and anti-inflammatory activities. In agriculture, it has been studied for its potential as a herbicide and fungicide. In material science, it has been explored for its ability to form metal complexes and as a building block for supramolecular structures.
Properties
IUPAC Name |
3-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-26-19-11-9-16(10-12-19)15-27-21-24-23-20(17-6-5-13-22-14-17)25(21)18-7-3-2-4-8-18/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJJYSNIZKXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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